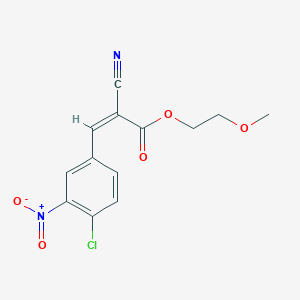
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate, also known as MCN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate works by inhibiting the activity of enzymes involved in cancer cell proliferation, leading to cell death. It also has the ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate is its high purity and yield, making it a reliable compound for lab experiments. However, its complex synthesis method and high cost may limit its widespread use in research.
Orientations Futures
There are several future directions for 2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate research, including further optimization of its synthesis method, exploring its potential applications in organic electronics, and investigating its use as a targeted drug delivery system for various diseases. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 4-chloro-3-nitrobenzaldehyde and ethyl cyanoacetate, followed by reduction with sodium borohydride and subsequent esterification with 2-methoxyethanol. This method has been optimized for high yield and purity, making it a reliable and efficient way of synthesizing this compound.
Applications De Recherche Scientifique
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate has been widely studied for its potential applications in various fields, including cancer therapy, drug delivery, and organic electronics. Its unique chemical structure allows for targeted drug delivery and controlled release, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have excellent electron-transporting properties, making it a potential material for organic electronic devices.
Propriétés
IUPAC Name |
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5/c1-20-4-5-21-13(17)10(8-15)6-9-2-3-11(14)12(7-9)16(18)19/h2-3,6-7H,4-5H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUZPBNXYOQDSR-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)

![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)